L-(+)-Threo-chloramphenicol L-(+)-Threo-chloramphenicol
Brand Name: Vulcanchem
CAS No.: 137731-89-6
VCID: VC21203273
InChI: InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
SMILES: C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 323.13 g/mol

L-(+)-Threo-chloramphenicol

CAS No.: 137731-89-6

Cat. No.: VC21203273

Molecular Formula: C11H12Cl2N2O5

Molecular Weight: 323.13 g/mol

* For research use only. Not for human or veterinary use.

L-(+)-Threo-chloramphenicol - 137731-89-6

Specification

CAS No. 137731-89-6
Molecular Formula C11H12Cl2N2O5
Molecular Weight 323.13 g/mol
IUPAC Name 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Standard InChI InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
Standard InChI Key WIIZWVCIJKGZOK-IUCAKERBSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

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